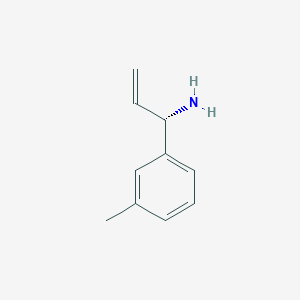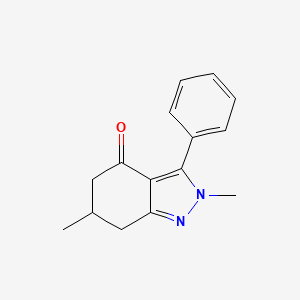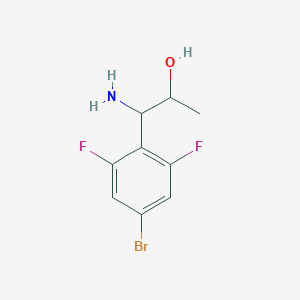
Trans-2-(4-(Tert-Butoxycarbonyl)-5-Methyl-1,4-Oxazepan-6-Yl)Acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-2-(4-(Tert-Butoxycarbonyl)-5-Methyl-1,4-Oxazepan-6-Yl)Acetic Acid is an organic compound that belongs to the class of oxazepanes. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trans-2-(4-(Tert-Butoxycarbonyl)-5-Methyl-1,4-Oxazepan-6-Yl)Acetic Acid typically involves the following steps:
Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Introduction of the Boc Protecting Group: The tert-butyloxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine.
Acetylation: The final step involves the acetylation of the oxazepane ring to form the acetic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Trans-2-(4-(Tert-Butoxycarbonyl)-5-Methyl-1,4-Oxazepan-6-Yl)Acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazepane derivatives.
科学的研究の応用
Trans-2-(4-(Tert-Butoxycarbonyl)-5-Methyl-1,4-Oxazepan-6-Yl)Acetic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Trans-2-(4-(Tert-Butoxycarbonyl)-5-Methyl-1,4-Oxazepan-6-Yl)Acetic Acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The oxazepane ring can interact with enzymes or receptors, influencing biological pathways and exerting its effects.
類似化合物との比較
Similar Compounds
Trans-4-(Tert-Butoxycarbonyl)Amino-Cyclohexyl-Acetic Acid: Similar structure but with a cyclohexane ring instead of an oxazepane ring.
Trans-4-(Tert-Butoxycarbonyl)Amino-Cyclohexyl-Ethyl Acetate: Similar structure but with an ethyl acetate group.
Uniqueness
Trans-2-(4-(Tert-Butoxycarbonyl)-5-Methyl-1,4-Oxazepan-6-Yl)Acetic Acid is unique due to the presence of the oxazepane ring, which imparts distinct chemical and biological properties compared to its cyclohexane analogs. The oxazepane ring can undergo different chemical reactions and interact with biological targets in unique ways, making it a valuable compound for research and development.
特性
分子式 |
C13H23NO5 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
2-[(5R,6S)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-6-yl]acetic acid |
InChI |
InChI=1S/C13H23NO5/c1-9-10(7-11(15)16)8-18-6-5-14(9)12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16)/t9-,10-/m1/s1 |
InChIキー |
IOYCMSYVFHGMND-NXEZZACHSA-N |
異性体SMILES |
C[C@@H]1[C@@H](COCCN1C(=O)OC(C)(C)C)CC(=O)O |
正規SMILES |
CC1C(COCCN1C(=O)OC(C)(C)C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13053871.png)

![Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate](/img/structure/B13053881.png)

![Methyl (S)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate](/img/structure/B13053887.png)

![1-Amino-1-[2-(trifluoromethoxy)phenyl]acetone](/img/structure/B13053909.png)
![8-(3-(Benzyloxy)-4,5-difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13053911.png)
![(3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile](/img/structure/B13053912.png)

![(1E,3Z)-1-{[1,1'-biphenyl]-4-yl}-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol](/img/structure/B13053926.png)


![(3R)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053945.png)
